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Compound of Interest

Compound Name: Belinostat

Cat. No.: B1684142 Get Quote

Introduction: Belinostat (trade name Beleodaq) is a potent pan-histone deacetylase (HDAC)

inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of patients

with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As an HDAC inhibitor,

belinostat functions by preventing the removal of acetyl groups from histones and other

proteins, which leads to a more open chromatin structure and the re-expression of silenced

tumor suppressor genes.[3][4] This activity can induce cell cycle arrest, differentiation, and

apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the

early-phase clinical trial results for belinostat, focusing on its efficacy, safety,

pharmacokinetics, and mechanism of action, tailored for researchers, scientists, and drug

development professionals.

Mechanism of Action: HDAC Inhibition
Belinostat exerts its antineoplastic effects by inhibiting the activity of histone deacetylase

enzymes, which play a crucial role in epigenetic regulation.[4] The hydroxamate group within

belinostat's structure chelates a zinc ion essential for HDAC enzymatic activity.[1][5] This

inhibition leads to the accumulation of acetylated histones, relaxing the chromatin structure and

allowing for the transcription of genes that are often silenced in malignant cells, including tumor

suppressor genes like p21.[3][6] The reactivation of these genes can halt cancer cell

proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[6][7]

Furthermore, belinostat promotes apoptosis through both intrinsic and extrinsic pathways. The

intrinsic, mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins
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such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][6] The extrinsic

pathway is mediated by death receptors on the cell surface.[3]
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Caption: Belinostat's core mechanism of HDAC inhibition.

Phase I Clinical Trial Data
Early Phase I trials were crucial in establishing the safety, maximum tolerated dose (MTD), and

pharmacokinetic (PK) profile of belinostat in various formulations and patient populations.

Experimental Protocols: Phase I Dose-Escalation
Studies

Intravenous (IV) Formulation (Solid Tumors): In a study involving patients with advanced

solid tumors, belinostat was administered as a 30-minute IV infusion on days 1-5 of a 21-
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day cycle.[8] The trial employed a sequential dose-escalating cohort design to determine the

MTD.[8] Pharmacokinetic and pharmacodynamic (histone acetylation in peripheral blood

mononuclear cells) assessments were performed.[8]

Intravenous (IV) Formulation (Hematological Malignancies): A similar dose-escalation design

was used for patients with advanced hematological malignancies, with belinostat infused

over 30 minutes on days 1-5 of a 21-day cycle.[1]

Oral Formulation (Lymphoid Malignancies): To assess the safety and dosing of an oral

formulation, patients with relapsed or refractory lymphoma were enrolled in dose cohorts

(ranging from 750 mg to 2000 mg/day).[9] Belinostat was administered orally on days 1-14

of a 21-day cycle.[9]

Combination Therapy (Solid Tumors): A Phase I trial evaluated belinostat as a 48-hour

continuous IV infusion on days 1-2 in combination with cisplatin and etoposide in patients

with advanced solid tumors, particularly neuroendocrine and small cell lung cancers.[10]
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Caption: Logic of a typical 3+3 Phase I dose-escalation design.

Quantitative Data Summary: Phase I Trials
Table 1: Pharmacokinetic Parameters of Belinostat (IV and Oral)

Parameter
IV Formulation
(1000 mg/m²)

Oral Formulation
(1000 mg/m²)

Citation(s)

Mean Half-Life (T½) 0.3 - 1.3 hours 1.5 (± 0.3) hours [8][11]

Mean Peak Level

(Tmax)
End of 30-min infusion 1.9 (± 0.3) hours [8][11]

Mean Clearance 1240 mL/min

661 mL/min/m²

(Normal Liver

Function)

[12][13]

| Mean Daily AUC | N/A | 2,767 (± 1,453) ng h/ml |[11] |

Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)

Trial
Population

Formulation MTD Common DLTs Citation(s)

Advanced Solid

Tumors
IV

1,000
mg/m²/day

Fatigue, Atrial
Fibrillation,
Nausea/Vomiti
ng

[8]

Lymphoid

Malignancies
Oral

1,500 mg/day (d

1-14, q21d)

Diarrhea,

Thrombocytopeni

a

[9]

Hematological

Malignancies
IV 1,000 mg/m²/day Lymphopenia [1]
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| Solid Tumors (Combination) | IV (48h infusion) + C+E | 500 mg/m²/24h | Hypertension,

Posterior Reversible Encephalopathy Syndrome |[10] |

Phase II Clinical Trial Data
The pivotal Phase II BELIEF study was instrumental in securing FDA approval for belinostat in
PTCL. Other Phase II trials have explored its efficacy in different T-cell lymphoma subtypes.

Experimental Protocol: The BELIEF (CLN-19) Study
Study Design: The BELIEF trial was a single-arm, open-label, non-randomized, international

study involving 129 patients with relapsed or refractory PTCL.[14][15][16]

Patient Population: Patients had confirmed PTCL and had progressed after at least one prior

therapy. The median number of prior systemic therapies was two.[15]

Dosing Regimen: Belinostat was administered at a dose of 1,000 mg/m² as a 30-minute

intravenous infusion on days 1-5 of a 21-day cycle.[1][15] Cycles were repeated until disease

progression or unacceptable toxicity.[13]

Endpoints: The primary endpoint was the overall response rate (ORR) as assessed by an

independent review committee based on International Working Group criteria.[15] Secondary

endpoints included duration of response (DoR), progression-free survival (PFS), and overall

survival (OS).[15]

Response Assessment: Radiological assessments were performed every 6 weeks for the

first year and then every 12 weeks thereafter.[17]
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Caption: Workflow of the pivotal Phase II BELIEF trial.

Quantitative Data Summary: Phase II Trials
Table 3: Efficacy of Belinostat Monotherapy in T-Cell Lymphomas
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Study
Indica
tion

N
(evalu
able)

ORR
(%)

CR
(%)

PR
(%)

Media
n
DoR
(mont
hs)

Media
n PFS
(mont
hs)

Media
n OS
(mont
hs)

Citati
on(s)

BELIE

F

(Pivot

al)

PTCL 120 25.8 10.8 15.0 13.6 1.6 7.9
[14]
[15]

Early

Phase

II

PTCL 24 25.0
10.0 (2

pts)

15.0 (3

pts)
5.3+ N/A N/A

[14]

[18]

[19]

Early

Phase

II

CTCL 29 14.0
7.0 (2

pts)

7.0 (2

pts)
9.1 N/A N/A

[18]

[19]

Phase

I/II

(Comb

ination

)

Thymi

c

Epithel

ial

Tumor

s

41
4.9 (2

PRs)
0 4.9 N/A 5.8 19.1 [20]

| Phase I (Combination) | PTCL (with CHOP) | 18 | 89.0 | 72.0 | 17.0 | N/A | N/A | N/A |[21] |

CR = Complete Response; PR = Partial Response

Table 4: Common Adverse Events (AEs) in the BELIEF Trial (N=129)
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Adverse Event All Grades (%) Grade 3/4 (%) Citation(s)

Nausea 43 <3 [13][18]

Fatigue N/A N/A [1]

Pyrexia (Fever) N/A N/A [1]

Anemia N/A 10.8 [15]

Vomiting 21 <3 [1][18]

Thrombocytopenia N/A 7.0 [15]

Dyspnea N/A 6.2 [15]

| Neutropenia | N/A | 6.2 |[15] |

Note: Data for "All Grades" were not consistently reported across all sources for every AE in

the BELIEF trial. The most common AEs reported in an earlier Phase II trial included nausea

(43%) and vomiting (21%).[18]

Conclusion
Early-phase clinical trials have established a clear profile for belinostat as an active agent in T-

cell malignancies. Phase I studies successfully identified the MTD for both intravenous and oral

formulations and characterized its pharmacokinetic profile, noting a short half-life. The pivotal

Phase II BELIEF study demonstrated durable responses and manageable toxicity in a heavily

pretreated population of patients with relapsed or refractory PTCL, leading to its accelerated

FDA approval.[15] While monotherapy shows modest but meaningful efficacy, early data on

combination therapies, such as with CHOP chemotherapy, suggest a potential for synergistic

effects that warrant further investigation.[21] The collective data from these trials underscore

the therapeutic value of HDAC inhibition as a strategy in oncology and position belinostat as a

significant option for patients with challenging T-cell lymphomas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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